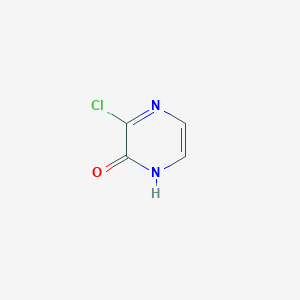

3-Chloropyrazin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTBIIMNXROPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626844 | |

| Record name | 3-Chloropyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105985-17-9 | |

| Record name | 3-Chloro-2(1H)-pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105985-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1,2-dihydropyrazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloropyrazin-2(1H)-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropyrazin-2(1H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a chlorinated pyrazinone core, serves as a versatile scaffold and a crucial chemical intermediate for the synthesis of a wide array of more complex molecules. Notably, it is a foundational building block for the development of ATP-competitive kinase inhibitors, a class of targeted therapeutics with broad applications in oncology and other disease areas. The presence of a reactive chlorine atom at the 3-position allows for facile derivatization through various synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the known chemical properties, structural information, and synthetic utility of this compound.

Chemical Structure and Identification

This compound is a six-membered aromatic heterocycle containing two nitrogen atoms, a chlorine substituent, and a ketone group. The "(1H)" designation indicates that the nitrogen at position 1 is protonated, allowing for tautomerization between the pyrazinone and its hydroxypyrazine form, 3-chloro-2-hydroxypyrazine.

| Identifier | Value |

| IUPAC Name | 3-chloro-1H-pyrazin-2-one[1] |

| CAS Number | 105985-17-9 |

| Molecular Formula | C₄H₃ClN₂O[1][2] |

| SMILES | Clc1cncc(=O)[nH]1 |

| InChI | 1S/C4H3ClN2O/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8)[3] |

| InChIKey | GRTBIIMNXROPAX-UHFFFAOYSA-N[3] |

Physicochemical Properties

Quantitative experimental data for several key physicochemical properties of this compound are not consistently reported in publicly available literature. The data presented below is a compilation of information from various chemical suppliers and databases.

| Property | Value |

| Molecular Weight | 130.53 g/mol [1][2] |

| Physical Form | Off-white to light yellow solid[1] |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

| pKa | Not available |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon)[1][3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. While detailed spectral data is limited, typical analytical parameters are noted.

| Technique | Details |

| ¹H NMR | A proton NMR spectrum can be acquired, typically in a solvent like DMSO-d₆ at a frequency of 400 MHz or higher.[4] |

| ¹³C NMR | Expected signals would correspond to the four unique carbon atoms in the pyrazinone ring. |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl). |

| Infrared (IR) | Key vibrational bands would include C=O (carbonyl) stretching, N-H stretching, and C-Cl stretching. |

Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as a reactive intermediate. The electron-deficient nature of the pyrazine ring, combined with the chloro-substituent, makes it an excellent substrate for various chemical transformations.

Key Reactions

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 3-position is susceptible to displacement by a wide range of nucleophiles, such as amines, alcohols, and thiols. This reaction is fundamental to introducing diverse functional groups onto the pyrazinone scaffold.

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the formation of carbon-carbon bonds and the introduction of aryl, vinyl, or alkynyl substituents.

These reactions are instrumental in building libraries of disubstituted pyrazinones for high-throughput screening in drug discovery campaigns, particularly for kinase inhibitors.[5]

Role as a Kinase Inhibitor Scaffold

The 2(1H)-pyrazinone motif is recognized as a valuable scaffold for designing ATP-competitive kinase inhibitors.[5] These inhibitors function by occupying the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling. The ability to readily functionalize the 3- and 5- or 6-positions of the pyrazinone core using this compound as a precursor allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.[5]

Caption: Synthetic workflow for creating kinase inhibitor libraries.

Experimental Protocols

Representative Protocol: Synthesis of a 3-(Substituted amino)-pyrazin-2(1H)-one via SNAr

This protocol is a generalized representation based on common procedures for the amino-dehalogenation of related chloropyrazinone scaffolds and should be adapted and optimized for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Substituted amine (e.g., benzylamine) (1.2 - 2.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

-

Solvent (e.g., n-Butanol, Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

-

Round-bottom flask or microwave reaction vial

-

Magnetic stirrer and heating source (oil bath or microwave reactor)

-

Standard workup and purification supplies (rotary evaporator, separatory funnel, silica gel, ethyl acetate, hexanes)

Procedure:

-

To a microwave reaction vial or a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound.

-

Add the chosen solvent (e.g., n-Butanol) to dissolve or suspend the starting material.

-

Add the substituted amine followed by the base (DIPEA).

-

Seal the vial or equip the flask with a condenser and heat the reaction mixture. Typical conditions for microwave-assisted synthesis are 140-150°C for 1-2 hours.[5] For conventional heating, refluxing at the solvent's boiling point for 12-24 hours may be required.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to isolate the desired 3-(substituted amino)-pyrazin-2(1H)-one product.

-

Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

References

Technical Guide: 3-Chloropyrazin-2(1H)-one - A Key Scaffold for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyrazin-2(1H)-one is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its pyrazinone core, particularly when halogenated, serves as a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Notably, this compound is a crucial building block in the development of ATP-competitive kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, especially cancer. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a common driver of oncogenesis. The strategic functionalization of the this compound core allows for the targeted inhibition of specific kinases, offering a promising avenue for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis methodologies, and its role as a precursor to potent kinase inhibitors.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and synthesis. The key identifiers and molecular characteristics are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 105985-17-9 | [1] |

| Molecular Formula | C₄H₃ClN₂O | [1] |

| Molecular Weight | 130.53 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Solid (form may vary) | |

| Solubility | Varies with solvent |

Synthesis of this compound and Derivatives

General Synthetic Strategies

The construction of the 2(1H)-pyrazinone ring is a central theme in the synthesis of this class of compounds. Several methods have been developed, often utilizing acyclic precursors. A prominent approach involves the condensation of α-amino acid derivatives with 1,2-dicarbonyl compounds.

A particularly relevant methodology for generating halogenated pyrazinones is Hoornaert's method , which is used for the synthesis of 3,5-dihalo-2(1H)-pyrazinones. This method provides a logical framework for the synthesis of this compound, likely through a multi-step sequence involving cyclization and selective halogenation/dehalogenation reactions. Modern adaptations of these classical methods often employ microwave-assisted synthesis to improve reaction times and yields.

The 3-chloro substituent on the pyrazinone ring is a key functional handle for further diversification. It serves as a reactive site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position.[1]

Illustrative Experimental Workflow for Derivative Synthesis

The following diagram illustrates a general workflow for the synthesis of substituted 2(1H)-pyrazinone-based kinase inhibitors, starting from a dihalo-pyrazinone precursor which can be synthesized using principles from Hoornaert's method.

Role in Kinase Inhibition and Signaling Pathways

The 2(1H)-pyrazinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for developing ligands for multiple biological targets, including protein kinases. The planar nature of the pyrazinone ring allows it to fit into the ATP-binding pocket of many kinases, a common strategy for kinase inhibition. By designing substituents that interact with specific amino acid residues in the kinase active site, selectivity for particular kinases can be achieved.

While specific signaling pathways directly modulated by this compound are not extensively detailed in the available literature, its derivatives have been shown to inhibit key kinases involved in cancer cell proliferation and survival. These often include pathways driven by receptor tyrosine kinases (RTKs), such as the MAPK/ERK and PI3K/Akt/mTOR pathways.

Conceptual Signaling Pathway Inhibition

The following diagram illustrates a conceptual model of how a kinase inhibitor derived from this compound might interrupt a critical cancer-related signaling pathway.

Conclusion

This compound represents a foundational molecule for the development of targeted therapies, particularly in the realm of kinase inhibition. Its chemical tractability allows for the creation of large and diverse libraries of compounds for high-throughput screening and lead optimization. The insights provided in this technical guide regarding its properties, synthesis, and biological relevance are intended to support researchers and drug development professionals in harnessing the potential of this valuable chemical scaffold. Further exploration into the specific biological targets and mechanisms of action of its derivatives will undoubtedly continue to fuel the discovery of novel and effective therapeutics.

References

Spectroscopic Profile of 3-Chloropyrazin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Chloropyrazin-2(1H)-one (CAS No: 105985-17-9), a key intermediate in medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound, which exists in tautomeric equilibrium with 3-chloro-2-hydroxypyrazine. The presented data corresponds to the more stable 2(1H)-one form.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| Data not publicly available | - | DMSO-d6 |

Note: While literature indicates the existence of ¹H NMR data at 400 MHz in DMSO-d6, specific chemical shift values are not readily found in public databases.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Solvent |

| Data not publicly available | - |

Note: Publicly accessible ¹³C NMR data for this compound is currently unavailable.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not publicly available | - |

Note: Specific IR absorption peaks for this compound are not detailed in publicly available sources.

Table 4: Mass Spectrometry Data

| m/z Ratio | Fragmentation Ion |

| Data not publicly available | - |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of heterocyclic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms within the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.

-

Set the spectral width to cover the expected chemical shift range for aromatic and amide protons (typically 0-14 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the expected range for pyrazinone carbons (typically 0-180 ppm).

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of an organic compound.

Navigating the Solubility Landscape of 3-Chloropyrazin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropyrazin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of bioactive molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailing qualitative solubility in a range of common organic solvents. Due to the limited availability of precise quantitative data in public literature, this guide also furnishes a standardized experimental protocol for determining solubility, enabling researchers to generate specific data as required.

Introduction to this compound

This compound, with the chemical formula C₄H₃ClN₂O, belongs to the pyrazinone class of heterocyclic compounds. The presence of a chlorine atom, a lactam functionality, and nitrogen atoms within the aromatic ring imparts a unique electronic and steric profile, influencing its physical and chemical properties, including its solubility. The molecule's polarity, hydrogen bonding capabilities, and crystal lattice energy are key determinants of its behavior in different solvent systems. While empirical data is scarce, an understanding of these underlying principles can guide solvent selection for various applications.

Qualitative Solubility Profile

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |

| Protic Solvents | Methanol | Soluble | Capable of hydrogen bonding with the pyrazinone moiety. |

| Ethanol | Soluble | Similar to methanol, can act as a hydrogen bond donor and acceptor. | |

| Water | Sparingly Soluble | The polar nature of the molecule allows for some interaction with water, but the organic backbone limits high solubility. | |

| Aprotic Polar Solvents | Dimethylformamide (DMF) | Soluble | High polarity and ability to solvate a wide range of organic molecules. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Strong polar solvent capable of disrupting crystal lattice forces. | |

| Acetonitrile | Moderately Soluble | Polar aprotic nature allows for dipole-dipole interactions. | |

| Tetrahydrofuran (THF) | Moderately Soluble | Ethereal oxygen can act as a hydrogen bond acceptor. Often used in reactions involving pyrazinones. | |

| Aprotic Nonpolar Solvents | Dichloromethane (DCM) | Moderately Soluble | Its ability to engage in dipole-dipole interactions can facilitate dissolution. Often used in purification. |

| Ethyl Acetate | Sparingly Soluble | Moderate polarity may allow for some degree of solubility, useful for extraction and chromatography. | |

| Toluene | Sparingly Soluble | The aromatic nature may offer some interaction, but overall nonpolar character limits solubility. | |

| Hexane | Insoluble | Highly nonpolar nature is incompatible with the polar pyrazinone structure. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section outlines a detailed methodology based on the widely accepted isothermal shake-flask method.

Materials and Equipment

-

This compound (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring a solid phase remains at equilibrium.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation.

-

Filter the aliquot through a syringe filter compatible with the solvent into a pre-weighed volumetric flask.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Tautomerism and Stability of 3-Chloropyrazin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism and stability of 3-Chloropyrazin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this document outlines the fundamental principles of its tautomerism, proposes synthetic and analytical methodologies based on related compounds, and provides a framework for its stability assessment.

Introduction to Tautomerism in this compound

This compound is expected to exist as a dynamic equilibrium of at least two tautomeric forms: the lactam (amide) form, this compound, and the lactim (enol) form, 3-Chloro-2-hydroxypyrazine. This phenomenon, known as lactam-lactim tautomerism, involves the migration of a proton between a nitrogen and an oxygen atom. The position of this equilibrium is crucial as the two tautomers exhibit different physicochemical properties, including pKa, solubility, and hydrogen bonding capabilities, which can significantly impact their biological activity and formulation characteristics.

The lactam form possesses a carbonyl group and an N-H bond, making it a hydrogen bond donor and acceptor. The lactim form contains a hydroxyl group and an sp2-hybridized nitrogen atom, altering its hydrogen bonding pattern and aromaticity. The relative stability of these tautomers is influenced by factors such as the solvent, temperature, and pH.

Synthesis of this compound

Proposed Synthetic Pathway:

A potential two-step synthesis can be proposed starting from 2,3-dichloropyrazine.

-

Synthesis of 3-Chloropyrazine-2-carbonitrile: This intermediate can be synthesized from 2,3-dichloropyrazine via nucleophilic substitution with a cyanide salt.

-

Hydrolysis of 3-Chloropyrazine-2-carbonitrile: The nitrile can then be hydrolyzed under acidic or basic conditions to yield this compound. A procedure for the partial hydrolysis of 3-chloropyrazine-2-carbonitrile to 3-chloropyrazine-2-carboxamide under controlled pH and temperature has been described, suggesting that complete hydrolysis to the desired pyrazinone is feasible.[1]

Illustrative Synthetic Workflow:

Caption: Proposed synthetic pathway for this compound.

Tautomeric Equilibrium and Stability

The tautomeric equilibrium between the lactam and lactim forms is a key aspect of the chemistry of this compound. The predominant tautomer can vary depending on the conditions.

Logical Relationship of Tautomers:

Caption: Tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Equilibrium

-

Solvent: Polar protic solvents can stabilize the more polar lactam form through hydrogen bonding. Nonpolar aprotic solvents may favor the less polar lactim form.

-

Temperature: Changes in temperature can shift the equilibrium. The direction of the shift depends on the enthalpy change of the tautomerization.

-

pH: The ionization state of the molecule will depend on the pH of the solution, which in turn will influence the tautomeric equilibrium. The pKa values of the N-H and O-H protons are critical in this regard.

Stability Considerations

The chemical stability of this compound is a critical parameter for its potential as a drug candidate. Stability studies should be conducted under various stress conditions to identify potential degradation pathways.

Key Stability-Indicating Conditions:

-

pH: Stability across a range of pH values (e.g., pH 2, 7, and 10) should be assessed to understand its stability in different physiological environments.

-

Temperature: Accelerated stability studies at elevated temperatures (e.g., 40°C, 60°C) can help predict the shelf life at room temperature.

-

Oxidative Stress: Exposure to oxidizing agents (e.g., hydrogen peroxide) can reveal susceptibility to oxidation.

-

Photostability: Exposure to light (UV and visible) is necessary to determine if the compound is light-sensitive.

Experimental Protocols for Characterization

To thoroughly characterize the tautomerism and stability of this compound, a series of experiments are required. The following sections outline the general methodologies.

Spectroscopic Analysis

Spectroscopic techniques are essential for identifying and quantifying the tautomeric forms.

Table 1: Spectroscopic Data for Tautomer Identification

| Spectroscopic Method | Lactam Form (Expected) | Lactim Form (Expected/Observed) |

| ¹H NMR | Signal for N-H proton. | Signal for O-H proton. A ¹H NMR spectrum for 3-chloropyrazin-2-ol is available.[2] |

| ¹³C NMR | Carbonyl carbon signal (~160-180 ppm). | Signal for carbon bearing the hydroxyl group. |

| IR Spectroscopy | C=O stretching vibration (~1650-1700 cm⁻¹). N-H stretching vibration (~3200-3400 cm⁻¹). | O-H stretching vibration (~3200-3600 cm⁻¹). C=N stretching vibration. |

| UV-Vis Spectroscopy | Distinct absorption maxima. | Different absorption maxima due to altered chromophore. |

Experimental Workflow for Spectroscopic Analysis:

Caption: Workflow for spectroscopic investigation of tautomerism.

pKa Determination

The acid dissociation constants (pKa) of the tautomerizable protons are critical for understanding the behavior of this compound in different pH environments.

Methodology: Potentiometric Titration

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water-methanol mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions of the titration curve.

Stability Studies

Forced degradation studies are necessary to understand the intrinsic stability of the molecule.

Methodology: HPLC-Based Stability Indicating Method

-

Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.

-

Stress Conditions: Subject solutions of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

-

Analysis: At specified time points, analyze the stressed samples by the developed HPLC method.

-

Data Evaluation: Quantify the amount of the parent compound remaining and identify and quantify any major degradation products.

Table 2: Proposed Conditions for Forced Degradation Studies

| Stress Condition | Proposed Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours |

| Oxidation | 3% H₂O₂ | 24, 48, 72 hours |

| Thermal Degradation | 60°C in solution and solid state | 1, 2, 4 weeks |

| Photostability | ICH Q1B guidelines | As per guidelines |

Computational Chemistry for Tautomer Prediction

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the relative stabilities of the tautomers.

Methodology: DFT Calculations

-

Structure Optimization: Optimize the geometries of both the lactam and lactim tautomers in the gas phase and in different solvent environments using a suitable level of theory (e.g., B3LYP/6-31G*).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Thermodynamic Properties: Calculate the Gibbs free energies of the tautomers to predict the equilibrium constant at a given temperature.

Conclusion

While this compound is a molecule of significant interest, a comprehensive experimental characterization of its tautomerism and stability is not yet available in the public domain. This technical guide provides a roadmap for researchers to undertake such studies, outlining the key theoretical considerations and experimental protocols. The proposed synthetic route, along with the detailed methodologies for spectroscopic analysis, pKa determination, and stability studies, will enable a thorough investigation of this compound. The insights gained from such studies will be invaluable for its potential development as a therapeutic agent.

References

A Theoretical Exploration of 3-Chloropyrazin-2(1H)-one: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical computational chemistry study on 3-Chloropyrazin-2(1H)-one, a molecule of interest in medicinal chemistry. In the absence of extensive published computational research on this specific compound, this document serves as a representative example of the theoretical analyses that can be employed to elucidate its structural, electronic, and spectroscopic properties. The methodologies detailed herein, centered around Density Functional Theory (DFT), offer a foundational framework for future in-silico investigations aimed at understanding its reactivity, stability, and potential as a scaffold in drug design. All data presented is illustrative and intended to guide further research.

Introduction

This compound is a heterocyclic compound belonging to the pyrazinone class. Pyrazinone derivatives are recognized for their diverse pharmacological activities, making them attractive scaffolds for drug discovery. Computational chemistry provides a powerful and cost-effective avenue to investigate the intrinsic properties of such molecules at an atomic level. By employing theoretical models, we can predict molecular geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding reaction mechanisms, molecular interactions, and potential biological activity.

This whitepaper outlines a standard computational workflow for the characterization of this compound, demonstrating the types of data and insights that can be gleaned from such a study.

Computational Methodology

A detailed protocol for the hypothetical quantum chemical calculations is provided below. This represents a common approach for the theoretical study of small organic molecules.

Software and Theoretical Level

All calculations were hypothetically performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculations, accounting for both polarization and diffuse functions.

Geometry Optimization and Frequency Analysis

The initial structure of this compound was built using GaussView 6 and subjected to a full geometry optimization in the gas phase without any symmetry constraints. The convergence criteria were set to the default values in Gaussian 16. Following optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies would verify the stability of the structure.

Electronic Properties Analysis

Based on the optimized geometry, the electronic properties were calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = ELUMO - EHOMO) was then determined to assess the molecule's chemical reactivity and kinetic stability. Other quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) were also calculated from the HOMO and LUMO energies.

Hypothetical Results and Discussion

The following sections present the illustrative data obtained from the simulated computational study.

Molecular Geometry

The optimized geometric parameters of this compound are presented in Table 1. These values represent the equilibrium geometry of the molecule in the gas phase and are fundamental for understanding its three-dimensional structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Bond Lengths | Value (Å) | Bond Angles | Value (°) ** | Dihedral Angles | Value (°) ** |

| N1-C2 | 1.385 | C6-N1-C2 | 120.5 | H1-N1-C2-C3 | 180.0 |

| C2-N3 | 1.321 | N1-C2-N3 | 118.9 | N1-C2-N3-C4 | 0.0 |

| N3-C4 | 1.354 | C2-N3-C4 | 121.3 | C2-N3-C4-C5 | 0.0 |

| C4-C5 | 1.412 | N3-C4-C5 | 119.8 | N3-C4-C5-C6 | 0.0 |

| C5-C6 | 1.345 | C4-C5-C6 | 120.2 | C4-C5-C6-N1 | 0.0 |

| C6-N1 | 1.367 | C5-C6-N1 | 119.3 | C5-C6-N1-C2 | 0.0 |

| C2=O7 | 1.234 | O7=C2-N1 | 121.1 | O7=C2-N1-H1 | 0.0 |

| C3-Cl8 | 1.745 | Cl8-C3-N2 | 115.8 | Cl8-C3-N2-C1 | 180.0 |

| N1-H1 | 1.012 | H1-N1-C6 | 119.5 |

Vibrational Analysis

The calculated vibrational frequencies can be used to interpret experimental infrared (IR) and Raman spectra. Table 2 lists some of the key hypothetical vibrational modes for this compound.

Table 2: Hypothetical Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3450 | N-H stretch |

| 1685 | C=O stretch |

| 1605 | C=C stretch |

| 1550 | C=N stretch |

| 1210 | C-N stretch |

| 780 | C-Cl stretch |

Frontier Molecular Orbitals and Electronic Properties

The Frontier Molecular Orbitals (FMOs), HOMO and LUMO, are crucial for understanding the electronic transitions and reactivity of a molecule. The energies of these orbitals and other derived electronic properties are summarized in Table 3.

Table 3: Hypothetical Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.75 |

| LUMO Energy | -1.82 |

| Energy Gap (ΔE) | 4.93 |

| Electronegativity (χ) | 4.285 |

| Chemical Hardness (η) | 2.465 |

| Global Electrophilicity Index (ω) | 3.72 |

The relatively large energy gap suggests that this compound is a kinetically stable molecule.

Visualizations

Visual representations of the computational workflow can aid in understanding the logical progression of the study.

Caption: Computational chemistry workflow for this compound.

Conclusion

This whitepaper has outlined a representative computational chemistry study of this compound using DFT. Although the presented data is hypothetical, it illustrates the depth of information that can be obtained through such theoretical investigations. The methodologies and types of results discussed—optimized geometry, vibrational frequencies, and electronic properties—provide a solid foundation for future research. Such studies are invaluable in the early stages of drug discovery for screening and modifying lead compounds to enhance their pharmacological profiles. It is our hope that this guide will stimulate further computational and experimental research on this and related pyrazinone derivatives.

Quantum Chemical Blueprint for 3-Chloropyrazin-2(1H)-one: A Technical Guide for Drug Discovery

For Immediate Release

This technical whitepaper provides a comprehensive guide for researchers, computational chemists, and drug development professionals on the quantum chemical calculations of 3-Chloropyrazin-2(1H)-one. This pyrazinone derivative is a scaffold of interest in medicinal chemistry, and understanding its structural, electronic, and spectroscopic properties is crucial for designing novel therapeutics. This document outlines the theoretical framework, computational and experimental protocols, and expected data from a thorough quantum chemical investigation.

Introduction: The Significance of this compound

Pyrazinone cores are prevalent in a wide array of biologically active compounds. The specific functionalization of this compound offers unique electronic and steric properties that can be exploited in drug design. Quantum chemical calculations provide a powerful, cost-effective method to predict molecular properties, complementing and guiding experimental efforts. This guide focuses on the application of Density Functional Theory (DFT), a robust method for studying the properties of such molecules.[1][2][3] A key structural aspect to consider is the potential for tautomerism, which can significantly influence the molecule's interactions with biological targets.[4][5]

Tautomerism and Computational Workflow

This compound can exist in at least two tautomeric forms: the lactam form (keto) and the lactim form (enol). Determining the relative stability of these tautomers is a critical first step in any computational analysis, as the dominant form will dictate the molecule's behavior.

Caption: Tautomeric relationship of this compound.

The following workflow outlines the comprehensive computational investigation of this compound.

Caption: Workflow for quantum chemical calculations.

Methodologies

Computational Protocol

Quantum chemical calculations are performed using a widely accepted DFT method.[3]

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.[1][3]

-

Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost for geometry, frequencies, and electronic properties.[6]

-

Geometry Optimization: The geometries of both the lactam and lactim tautomers are optimized without constraints.

-

Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies).[3] The zero-point vibrational energy (ZPVE) corrections are obtained from these calculations.

-

Relative Stability: The total electronic energies, corrected with ZPVE, are used to determine the relative stability of the tautomers.

-

Spectroscopic Prediction: Infrared (IR) intensities and Raman activities are calculated to simulate the vibrational spectra.[7][8] Nuclear Magnetic Resonance (NMR) chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess chemical reactivity.[6] A Molecular Electrostatic Potential (MEP) map is generated to identify sites susceptible to electrophilic and nucleophilic attack.

Experimental Validation Protocol

Experimental data is essential to validate the computational results.

-

Synthesis: The title compound can be synthesized via established routes, for instance, from 3-aminopyrazine-2-carboxamide or related precursors.[9] Purification is typically achieved by recrystallization.

-

FT-IR and FT-Raman Spectroscopy: Spectra are recorded in the 4000–400 cm⁻¹ range. Attenuated Total Reflectance (ATR) is a common method for solid samples in FT-IR.[9] This data is compared with the scaled theoretical frequencies to assign vibrational modes.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9] The experimental chemical shifts are compared with the GIAO-calculated values to confirm the molecular structure, particularly the dominant tautomeric form in solution.

-

Single-Crystal X-ray Diffraction: If suitable crystals can be grown, X-ray diffraction provides definitive experimental data on bond lengths, bond angles, and crystal packing, which serves as the ultimate benchmark for the calculated gas-phase geometry.[10]

Predicted Molecular Properties (Illustrative Data)

The following tables present hypothetical but realistic data for the most stable tautomer, the lactam form, based on findings for similar heterocyclic compounds.[10]

Table 1: Optimized Geometric Parameters

| Parameter | Bond | Calculated Length (Å) | Parameter | Atoms | Calculated Angle (°) |

| Bond Lengths | C2=O8 | 1.231 | Bond Angles | N1-C2-C3 | 118.5 |

| N1-C2 | 1.385 | C2-C3-N4 | 121.0 | ||

| C3-Cl9 | 1.735 | C3-N4-C5 | 117.9 | ||

| N4-C5 | 1.315 | N4-C5-C6 | 122.3 | ||

| C5-C6 | 1.390 | C5-C6-N1 | 120.1 | ||

| C6-N1 | 1.350 | C6-N1-C2 | 120.2 | ||

| N1-H7 | 1.012 | H7-N1-C2 | 119.9 |

Table 2: Calculated Vibrational Frequencies and Assignments

| Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment (Potential Energy Distribution) |

| ~3100 | 3105 | ν(N-H) stretch |

| ~1680 | 1685 | ν(C=O) stretch |

| ~1590 | 1595 | ν(C=C), ν(C=N) ring stretch |

| ~1450 | 1455 | δ(N-H) in-plane bend |

| ~1150 | 1152 | Ring breathing mode |

| ~850 | 853 | γ(C-H) out-of-plane bend |

| ~720 | 725 | ν(C-Cl) stretch |

Note: Calculated frequencies are typically scaled by a factor (~0.96) to better match experimental values.

Table 3: Electronic Properties

| Property | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.254 | -6.91 |

| LUMO Energy | -0.088 | -2.39 |

| Energy Gap (ΔE) | 0.166 | 4.52 |

Conclusion

This technical guide establishes a robust framework for the computational and experimental investigation of this compound. By employing the detailed DFT calculations and validation techniques outlined herein, researchers can gain deep insights into the molecule's structural and electronic characteristics. This knowledge is invaluable for understanding its reactivity, potential biological activity, and for guiding the rational design of new pyrazinone-based drug candidates. The synergy between high-level computational modeling and empirical spectroscopic analysis provides a powerful, modern approach to accelerate drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]

- 10. researchgate.net [researchgate.net]

The 2(1H)-Pyrazinone Scaffold: A Privileged Core for Kinase Inhibition

An In-depth Technical Guide on the Mechanism of Action, Synthesis, and Evaluation of 2(1H)-Pyrazinone-Based Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on the broader class of 2(1H)-pyrazinone derivatives as kinase inhibitors. While 3-Chloropyrazin-2(1H)-one is a key chemical intermediate for the synthesis of these inhibitors, specific mechanistic, quantitative, and biological data for the parent compound itself is not extensively available in public literature. The information presented herein is based on studies of more complex molecules derived from this foundational scaffold.

Core Concepts: The 2(1H)-Pyrazinone Scaffold in Kinase Inhibition

The 2(1H)-pyrazinone heterocycle has been identified as a valuable and versatile scaffold in medicinal chemistry for the development of potent and selective kinase inhibitors.[1][2][3] Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins and other substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.

The utility of the 2(1H)-pyrazinone core lies in its ability to mimic the purine ring of adenosine triphosphate (ATP), the natural substrate for kinases. This allows pyrazinone-based inhibitors to function as ATP-competitive inhibitors , binding to the highly conserved ATP-binding pocket in the kinase domain.[3][4] By occupying this site, these inhibitors prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates and inhibiting the kinase's function.[5]

The mechanism of inhibition for this class of compounds typically involves the formation of key hydrogen bonds and hydrophobic interactions with amino acid residues in the hinge region and other parts of the ATP-binding site.[4] Depending on the substitution pattern on the pyrazinone ring, these inhibitors can be tailored to bind to either the active ("DFG-in") or inactive ("DFG-out") conformation of the kinase, which can contribute to their selectivity for specific kinase targets.[4]

The 3-chloro-2(1H)-pyrazinone starting material is particularly important as the chloro-substituent provides a reactive handle for synthetic elaboration through various chemical reactions, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings.[2] This enables the generation of large libraries of disubstituted pyrazinone derivatives with diverse chemical functionalities, which can be screened to identify compounds with high potency and selectivity for desired kinase targets.

Quantitative Data: Inhibitory Potency of Representative Pyrazinone Derivatives

The following tables summarize the inhibitory activities of several 2(1H)-pyrazinone derivatives against various kinase targets. This data, presented as half-maximal inhibitory concentrations (IC50), illustrates the potential of this scaffold in generating potent kinase inhibitors.

| Compound Class | Derivative | Target Kinase(s) | IC50 (nM) | Reference |

| Pyrazinone | Gilteritinib | FLT3 | 0.29 | [6] |

| AXL | 0.73 | [6] | ||

| Pyrido[3,4-c]pyrazin-2(1H)-one | Compound 56 | ATR | 396 | [4] |

| Compound 57 | ATR | 147 | [4] | |

| Pyrazin-2(1H)-one | Compound 9q | PI3Kα | 372 | [7] |

| HDAC6 | 4.5 | [7] |

Note: The data presented is for specific, substituted 2(1H)-pyrazinone derivatives and not the parent this compound compound.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of 2(1H)-pyrazinone-based kinase inhibitors are crucial for the reproducibility and advancement of research in this area. Below are representative protocols for key experiments.

General Synthesis of 3,5-Disubstituted-2(1H)-Pyrazinones

A common synthetic route to generate a library of 3,5-disubstituted-2(1H)-pyrazinones starts from a dihalogenated pyrazinone intermediate, such as 5-bromo-3-chloropyrazin-2-one. This allows for sequential and selective substitution at the C3 and C5 positions.

Materials:

-

5-bromo-3-chloropyrazin-2-one

-

Desired amine (NHR1R2)

-

Diisopropylethylamine (DIPEA)

-

n-Butanol (nBuOH)

-

Desired boronic acid (R3B(OH)2)

-

0.5 M aqueous Sodium Carbonate (Na2CO3)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf))

-

Acetonitrile (MeCN)

-

Microwave reactor

Procedure:

-

Nucleophilic Aromatic Substitution (SNAr) at C3:

-

In a microwave vial, combine 5-bromo-3-chloropyrazin-2-one (1 equivalent), the desired amine (1.2 equivalents), and DIPEA (2 equivalents) in nBuOH.

-

Seal the vial and heat the mixture in a microwave reactor at 140°C for 1 hour.

-

After cooling, the reaction mixture is typically purified by chromatography to yield the 3-amino-5-bromo-2(1H)-pyrazinone intermediate.[2]

-

-

Suzuki Coupling at C5:

-

In a microwave vial, combine the 3-amino-5-bromo-2(1H)-pyrazinone intermediate (1 equivalent), the desired boronic acid (1.5 equivalents), 0.5 M aqueous Na2CO3 (3 equivalents), and PdCl2(dppf) (0.1 equivalents) in MeCN.

-

Seal the vial and heat the mixture in a microwave reactor at 150°C for 20 minutes.

-

After cooling, the reaction mixture is worked up and purified by chromatography to yield the final 3,5-disubstituted-2(1H)-pyrazinone product.[2]

-

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)

This protocol describes a general method to determine the in vitro inhibitory activity of compounds against a purified kinase.

Materials:

-

Purified target kinase

-

Kinase substrate (peptide or protein)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

-

Test compounds (pyrazinone derivatives) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the serially diluted compounds into the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

-

Kinase Reaction:

-

Prepare a master mix containing the assay buffer, ATP (at or near its Km concentration), and the kinase substrate.

-

Add the master mix to each well.

-

Initiate the kinase reaction by adding the purified kinase to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This reagent depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

-

Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and inversely proportional to the kinase activity.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response curve to a suitable model (e.g., four-parameter logistic equation).[8]

Cell Proliferation Assay (Example: MTT Assay)

This assay assesses the anti-proliferative effects of the pyrazinone derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compounds (pyrazinone derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include appropriate controls.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation and determine the IC50 value.[6]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the mechanism and evaluation of 2(1H)-pyrazinone-based kinase inhibitors.

Caption: ATP-Competitive Inhibition by 2(1H)-Pyrazinone Derivatives.

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Caption: Experimental Workflow for Pyrazinone Kinase Inhibitor Discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis and biological evaluation of novel pyrazinone derivatives as PI3K/HDAC dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Pyrazinone Core: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazinone scaffold, a nitrogen-containing six-membered heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its presence in natural products and its synthetic tractability have made it a focal point for the development of novel therapeutic agents across various disease areas, including virology, oncology, inflammation, and neurology. This technical guide provides a comprehensive overview of the pyrazinone core, detailing its synthesis, diverse pharmacological applications, and the structure-activity relationships that govern its biological effects.

Introduction to the Pyrazinone Core

The 2(1H)-pyrazinone ring system is a key pharmacophore found in a variety of biologically active molecules.[1] Its unique electronic and structural features allow it to interact with a wide range of biological targets, acting as a versatile template for drug design. The pyrazinone core can serve as a bioisosteric replacement for other aromatic and heterocyclic rings, offering opportunities to modulate physicochemical properties and improve pharmacokinetic profiles.[2] Notable examples of pyrazinone-containing drugs include the antiviral agent Favipiravir and the anti-tuberculosis drug Pyrazinamide, highlighting the clinical significance of this scaffold.[1]

Synthesis of the Pyrazinone Core

The construction of the pyrazinone ring can be achieved through several synthetic strategies, often leveraging readily available starting materials. A prominent method is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, known as the method of Jones and Karmas and Spoerri.[1] This approach allows for the introduction of diversity at multiple positions of the pyrazinone ring.

Another versatile strategy involves the reaction of α-aminonitriles with oxalyl halides, providing access to N-1 and C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones.[3] These di-halogenated intermediates serve as valuable platforms for further derivatization through selective, sequential substitution reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[4]

Biological Activities and Therapeutic Applications

The pyrazinone scaffold has been successfully incorporated into molecules targeting a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.

Antiviral Activity

The most prominent example of a pyrazinone-containing antiviral is Favipiravir (T-705) , an inhibitor of viral RNA-dependent RNA polymerase.[5] It has demonstrated broad-spectrum activity against various RNA viruses, including influenza viruses.[5]

p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38α MAPK signaling pathway plays a crucial role in the inflammatory response, making it an attractive target for anti-inflammatory therapies.[6] Pyrazinone-based compounds have been developed as potent and selective inhibitors of p38α MAPK, demonstrating the scaffold's utility in modulating kinase activity.[4]

Signaling Pathway of p38α MAPK

Caption: p38 MAPK signaling cascade and the point of intervention by pyrazinone inhibitors.

Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonism

The CRF1 receptor is implicated in stress-related disorders such as anxiety and depression.[7] Pyrazinone-based compounds have been identified as potent and selective CRF1 receptor antagonists, with some analogues exhibiting IC50 values in the sub-nanomolar range.[7] The pyrazinone core has been shown to be a key element in achieving high binding affinity for the CRF1 receptor.[8]

CRF1 Receptor Signaling Pathway

Caption: Simplified CRF1 receptor signaling pathway and inhibition by pyrazinone antagonists.

Thrombin Inhibition

Thrombin is a key serine protease in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombosis.[1] Pyrazinone derivatives have been extensively studied as thrombin inhibitors, with some compounds demonstrating potent and covalent inhibition of the enzyme.[9]

Thrombin's Role in the Coagulation Cascade

Caption: The central role of thrombin in the coagulation cascade and its inhibition by pyrazinone derivatives.

Other Biological Activities

The versatility of the pyrazinone core extends to other therapeutic areas. Pyrazinone-containing compounds have been investigated as:

-

HIV-1 Reverse Transcriptase Inhibitors: Demonstrating potential in the treatment of HIV/AIDS.

-

Tubulin Modulators: Showing promise as anticancer agents by disrupting microtubule dynamics.[1]

-

PB2 Inhibitors: Targeting the influenza virus RNA polymerase.[1]

Quantitative Data on Pyrazinone Derivatives

The following tables summarize the in vitro activities of representative pyrazinone derivatives against various biological targets.

Table 1: Pyrazinone-based p38α MAPK Inhibitors

| Compound | Structure | p38α IC50 (nM) | Reference |

| BIRB-796 analogue | N-phenylpyrazolyl-N-glycinyl-hydrazone derivative | 4300 | [10] |

| MW01-2-069A-SRM | Pyridinyl-substituted pyrazinone | ~100 | [11] |

| Compound 26 | Pyrazolopyrimidine derivative | 146.2 | [12] |

Table 2: Pyrazinone-based Thrombin Inhibitors

| Compound | Structure | Thrombin IC50 (nM) | Reference |

| Compound 13a | N-acylated 1,2,4-triazol-5-amine with pyrazin-2-yl moiety | 0.7 | [9] |

| Compound 13b | N-acylated 1,2,4-triazol-5-amine with pyrazin-2-yl moiety | 0.8 | [9] |

| Compound 24e | Acylated 1H-pyrazol-5-amine | 16 | [1] |

Table 3: Pyrazinone-based CRF1 Receptor Antagonists

| Compound | Structure | CRF1 IC50 (nM) | Reference |

| Compound 12p | N3-phenylpyrazinone derivative | 0.26 | [7] |

| BMS-665053 | (S)-5-Chloro-1-(1-cyclopropylethyl)-3-(2,6-dichloro-4-(trifluoromethyl)phenylamino)pyrazin-2(1H)-one | Potent antagonist | [9] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel pyrazinone derivatives. Below are representative protocols for the synthesis of a pyrazinone core and a key biological assay.

General Procedure for the Synthesis of 3,6-Disubstituted 2(1H)-Pyrazinones

Experimental Workflow for Pyrazinone Synthesis

References

- 1. Thrombin - Wikipedia [en.wikipedia.org]

- 2. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 4. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 7. chemrevlett.com [chemrevlett.com]

- 8. Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative biotransformation of pyrazinone-containing corticotropin-releasing factor receptor-1 antagonists: minimizing the reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Chloropyrazin-2(1H)-one: Safety, Handling, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and Material Safety Data Sheet (MSDS) for 3-Chloropyrazin-2(1H)-one (CAS No. 105985-17-9). It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may be working with this compound. This guide details its chemical and physical properties, safety hazards, handling and storage procedures, and its application as a key intermediate in the synthesis of kinase inhibitors.

Chemical and Physical Properties

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 105985-17-9 |

| Molecular Formula | C₄H₃ClN₂O |

| Molecular Weight | 130.53 g/mol [1] |

| IUPAC Name | 3-chloro-1H-pyrazin-2-one |

| Physical Form | Solid |

| Purity | Typically ≥95-97% |

| Storage Temperature | 2-8°C |

Safety and Hazard Information

It is imperative to handle this compound with appropriate safety precautions in a laboratory setting. The compound is classified with the following hazards:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

The GHS pictogram associated with this compound is the exclamation mark (GHS07), and the signal word is "Warning".

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage is in a refrigerator at 2-8°C.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of substituted pyrazinones, a class of compounds that has garnered significant interest as ATP-competitive kinase inhibitors.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The chloro-substituent on the pyrazinone ring provides a reactive site for the introduction of various functional groups through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling).[1] This allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[1]

Derivatives of this compound have demonstrated not only kinase inhibitory activity but also promising antiproliferative effects in human tumor cell lines.[1]

Experimental Protocols

The following are generalized experimental protocols for the use of this compound and its derivatives in the synthesis of kinase inhibitors and their subsequent biological evaluation. These are based on methodologies reported for structurally similar compounds.

Synthesis of Substituted Pyrazinones via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction of a chloropyrazinone with an amine to introduce a substituent at the 3-position.

Materials:

-

This compound

-

Desired primary or secondary amine (1.1 equivalents)

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 equivalents)

-

Anhydrous solvent such as n-butanol or N,N-dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.

-

Add the desired amine (1.1 equivalents) and the base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 80-140°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-amino-substituted pyrazinone.

-

Characterize the final product by NMR spectroscopy and mass spectrometry.

Synthesis of Substituted Pyrazinones via Suzuki Cross-Coupling

This protocol outlines the palladium-catalyzed reaction of a chloropyrazinone with a boronic acid to introduce an aryl or heteroaryl substituent.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., PdCl₂(dppf), 0.05 equivalents)

-

Base (e.g., aqueous sodium carbonate solution, 2.0 equivalents)

-

Anhydrous solvent such as acetonitrile or 1,4-dioxane

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the anhydrous solvent.

-

Add the aqueous base (2.0 equivalents) to the mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 80-150°C), often with microwave irradiation to reduce reaction times, and monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazinone.

-

Confirm the structure of the product using NMR spectroscopy and mass spectrometry.

In Vitro Kinase Inhibition Assay

This is a general protocol for evaluating the inhibitory activity of synthesized pyrazinone derivatives against a specific protein kinase. The choice of kinase and substrate will depend on the therapeutic target of interest.

Materials:

-

Synthesized pyrazinone compounds

-

Recombinant protein kinase

-

Specific peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (containing MgCl₂, DTT, and a buffering agent like HEPES or Tris-HCl)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, which measures ADP production)

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare a dilution series of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

-

In a multi-well assay plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.

-

Determine the IC₅₀ value for each compound, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Proliferation (Antiproliferative) Assay

This protocol can be used to assess the effect of the synthesized pyrazinone compounds on the proliferation of cancer cell lines. The MTT or MTS assay is a common colorimetric method for this purpose.

Materials:

-

Human cancer cell line(s) of interest

-

Cell culture medium and supplements (e.g., fetal bovine serum, penicillin-streptomycin)

-

Synthesized pyrazinone compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (for MTT assay)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance

Procedure:

-